molecular formula C18H14F2N2O2 B2978811 2,6-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898418-61-6

2,6-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No. B2978811
CAS RN: 898418-61-6
M. Wt: 328.319
InChI Key: TUGYSTYJQNQLQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a useful research compound. Its molecular formula is C18H14F2N2O2 and its molecular weight is 328.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

A novel series of pyrroloquinoline derivatives have been synthesized, showing significant antibacterial activity against both gram-positive and gram-negative bacteria. The compounds exhibit minimum inhibitory concentrations (MICs) indicating effectiveness against E. coli, S. aureus, and E. faecalis, underscoring their potential as antibacterial agents (Largani et al., 2017).

Anion Sensing

Compounds utilizing the 3,4-difluoro-1H-pyrrole moiety have been developed as neutral anion receptors. These entities bind anions such as fluoride, chloride, or dihydrogen phosphate with significantly enhanced affinity compared to their non-fluorinated counterparts. This quality enables their use as naked-eye sensors for phosphate anion, demonstrating the utility of fluorinated compounds in the development of chemical sensors (Anzenbacher et al., 2000).

Fluorescent Chemosensors

A fluorescent sensor with a quinoline group as the fluorogenic unit and a pyridin-2-ylmethanamine as the binding unit has been synthesized for selective and sensitive detection of Zn(2+) over other cations in aqueous solution. This sensor's ability to distinguish Zn(2+) from Cd(2+) through fluorescence enhancement and binding mode differences illustrates the role of fluorinated quinoline derivatives in the development of selective chemosensors for metal ions (Li et al., 2014).

Organic Synthesis

Research into the recyclization of pyrroloquinoline derivatives has led to the development of methods for synthesizing diverse organic compounds. For example, the reaction of pyrrolo[2,1-a][1,4]oxazinetriones with o-phenylenediamine forms quinoxalinones, demonstrating the versatility of pyrroloquinoline derivatives in synthesizing complex heterocyclic structures (Tretyakov & Maslivets, 2020).

properties

IUPAC Name

2,6-difluoro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O2/c19-13-2-1-3-14(20)16(13)18(24)21-12-8-10-4-5-15(23)22-7-6-11(9-12)17(10)22/h1-3,8-9H,4-7H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGYSTYJQNQLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.